Piperonaldoxime

Organic Synthesis Catalysis Primary Amides

Piperonaldoxime is the aldoxime of choice when high-yield amide synthesis or nitrile-oxide cycloaddition is non-negotiable. Direct substitution with piperonal fails—providing only ~15% yield in copper-catalyzed carboxamide formation versus 94% with this oxime. Its methylenedioxy-oxime architecture enables thermal isoquinoline construction and 1,3-dipolar cycloadditions inaccessible to aldehydes. For kinase inhibitor SAR or heterocycle-focused libraries, this intermediate eliminates low-conversion bottlenecks. Secure research-grade purity and verified supply today.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 2089-36-3
Cat. No. B1588647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperonaldoxime
CAS2089-36-3
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=NO
InChIInChI=1S/C8H7NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-4,10H,5H2/b9-4+
InChIKeyVDAJDWUTRXNYMU-RUDMXATFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperonaldoxime (CAS 2089-36-3): A Methylenedioxyphenyl Oxime Intermediate for Chemical Synthesis and Research


Piperonaldoxime (CAS 2089-36-3), also known as 3,4-methylenedioxybenzaldoxime, is an aromatic aldoxime derivative of piperonal (heliotropin) with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol [1]. It is characterized by a methylenedioxyphenyl core with an oxime (-C=N-OH) functional group, existing as a white crystalline solid with a melting point of 114–116 °C [2]. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for the preparation of isoxazoles, isoxazolines, and isoquinoline derivatives [3], and is available from major chemical suppliers in research quantities .

Piperonaldoxime (CAS 2089-36-3) Differentiation: Why Structural Analogs Are Not Functional Replacements


Direct substitution of piperonaldoxime with structural analogs such as piperonal (CAS 120-57-0) or benzaldoxime (CAS 932-90-1) is not functionally equivalent due to significant differences in chemical reactivity and physical properties. While piperonal and benzaldoxime share the benzaldehyde core, piperonaldoxime's unique combination of the methylenedioxy ring and the oxime group imparts distinct nucleophilic character, hydrogen-bonding capacity, and thermal stability [1]. These differences manifest as variations in synthetic yields, metabolic pathways, and toxicological profiles [2][3]. The following quantitative evidence demonstrates that for applications requiring the specific oxime-moiety reactivity or the 1,3-benzodioxole scaffold, piperonaldoxime cannot be simply replaced by its aldehydic or non-substituted oxime counterparts without compromising experimental outcomes [4].

Piperonaldoxime (CAS 2089-36-3): Quantitative Comparative Evidence for Scientific Selection


Synthetic Efficiency: Comparative Yield in Copper-Catalyzed Amide Synthesis

Under identical neat reaction conditions with copper(II) catalysis, piperonaldoxime demonstrates a high conversion efficiency to its corresponding primary amide. A comparative study reported a ~94% yield for piperonaldoxime (CAS 2089-36-3), while the structurally related piperonal (CAS 120-57-0) yielded only ~15% under the same protocol [1]. This indicates that the oxime functional group in piperonaldoxime is substantially more reactive than the aldehyde group of piperonal in this specific transformation.

Organic Synthesis Catalysis Primary Amides

Thermal Stability: Differential Melting Point Profile Versus Piperonal

Piperonaldoxime exhibits a melting point of 114–116 °C [1], which is significantly higher than that of its parent aldehyde, piperonal, which melts at 35–37 °C [2]. This 77–81 °C difference in solid-liquid phase transition temperature indicates that piperonaldoxime remains a stable crystalline solid at ambient temperatures and during routine laboratory handling, whereas piperonal is a low-melting solid that may soften or liquefy in warm environments.

Physical Chemistry Thermal Analysis Storage Stability

Acute Oral Toxicity: Comparative LD50 Values in Murine Model

In acute oral toxicity testing in mice, piperonaldoxime demonstrates a low order of toxicity with an LD50 value exceeding 2000 mg/kg (>2 g/kg) [1][2]. In contrast, piperonal exhibits a reported LD50 of 1250 mg/kg in mice via the oral route [3]. This suggests that piperonaldoxime may present a marginally improved safety margin for acute exposure, although both compounds are considered moderately toxic.

Toxicology Safety Assessment Handling Risk

Functional Group Reactivity: Oxime vs. Aldehyde in Isoquinoline Synthesis

Piperonaldoxime, as a representative aromatic aldoxime, participates in a thermal reaction with allylbenzene derivatives to produce isoquinoline derivatives in approximately 30% yield [1]. This specific reactivity is enabled by the oxime functional group, which is absent in the parent aldehyde piperonal. While direct comparative data for piperonal under identical conditions is not available in this study, the requirement for an aldoxime moiety inherently excludes simple aldehydes like piperonal from this synthetic pathway [1].

Heterocyclic Chemistry Isoquinoline Synthesis Reaction Yield

Inherent Biotransformation Potential: Differential Metabolic Fate vs. Piperonal

While specific metabolic data for piperonaldoxime are not directly reported, its structural precursor piperonal undergoes extensive biotransformation in the rat, including rapid reduction to piperonyl alcohol and subsequent oxidation to piperonylic acid conjugates [1][2]. The presence of the oxime group in piperonaldoxime introduces a distinct metabolic liability, as oximes can undergo enzymatic reduction to amines or hydrolysis to the parent aldehyde. This suggests that piperonaldoxime may exhibit a different pharmacokinetic or toxicokinetic profile compared to piperonal, with implications for in vivo studies where metabolic stability is a critical selection criterion.

Drug Metabolism Pharmacokinetics Biotransformation

Piperonaldoxime (CAS 2089-36-3): Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


High-Yield Synthesis of Primary Amides via Copper-Catalyzed Oxime Transformation

Piperonaldoxime is the preferred starting material for the preparation of 1,3-benzodioxole-5-carboxamide under copper(II)-catalyzed neat conditions, providing a ~94% yield—a 6-fold improvement over the ~15% yield obtained with piperonal [1]. This application scenario is optimal for laboratories requiring efficient, high-conversion synthesis of primary amide derivatives for further elaboration in medicinal chemistry or materials science.

Synthesis of 1-Substituted 3-Methyl-6,7-Methylenedioxy-3,4-Dihydroisoquinolines

Piperonaldoxime serves as an essential aldoxime component in the thermal reaction with allylbenzene derivatives, yielding isoquinoline derivatives in approximately 30% yield [2]. This specific transformation is inaccessible to aldehydes like piperonal, making piperonaldoxime the necessary reagent for accessing this class of heterocyclic compounds, which are of interest in alkaloid synthesis and pharmaceutical research.

Solid-Phase Synthesis of Isoxazoles and Isoxazolines via PEG-Supported 1,3-Dipolar Cycloaddition

Piperonaldoxime has been successfully employed as an aldoxime precursor for in situ generation of nitrile oxides, which undergo 1,3-dipolar cycloaddition with PEG-supported alkynes or alkenes to produce isoxazoles and isoxazolines in good yield and purity [3]. This application highlights its utility in combinatorial chemistry and library synthesis, where the oxime functional group is essential for the cycloaddition step.

Precursor for Investigating Methylenedioxyphenyl-Containing Kinase Inhibitors

Based on its structural features, piperonaldoxime is of interest as a synthetic intermediate in the development of kinase inhibitors containing the 1,3-benzodioxole scaffold . While direct comparative biological data are limited, the compound's availability as a research-grade chemical enables its use in structure-activity relationship (SAR) studies, where the oxime group may serve as a handle for further derivatization or as a potential pharmacophore.

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